CGP-42454A

Description

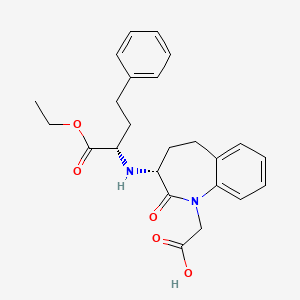

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3R)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCFTKFZXHTYIP-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131064-74-9 | |

| Record name | CGP-42454A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131064749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-42454A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15B0UK1949 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Detailed Research Findings

Diastereoisomeric Relationship to Benazepril Hydrochloride

Benazepril hydrochloride, commonly administered as the (S,S) stereoisomer, possesses two chiral centers. This compound, identified as (1S,3R)-Benazepril, differs in configuration at one or both of these stereogenic centers compared to (S,S)-Benazepril. Specifically, the (1S,3R) configuration indicates a different spatial arrangement at both chiral centers compared to the (S,S) configuration. Stereoisomers that are not enantiomers (non-mirror images) are classified as diastereoisomers. Given that (S,S)-Benazepril and (1S,3R)-Benazepril (this compound) have different configurations at their chiral centers but are not mirror images of each other, this compound stands in a diastereoisomeric relationship to (S,S)-Benazepril ptfarm.plptfarm.pl. Other stereoisomers mentioned in relation to Benazepril include CGP 42456 ((R,R) enantiomer) and CGS 14829 ((S,R) diastereoisomer) ptfarm.plptfarm.pl.

Enantiomeric Purity and Chiral Resolution in Research

Ensuring enantiomeric purity is critical in pharmaceutical research and development, as different stereoisomers can exhibit distinct pharmacological activities, metabolic pathways, and safety profiles. For chiral compounds like Benazepril and its related stereoisomers such as this compound, the assessment of enantiomeric purity and the ability to separate individual stereoisomers are paramount jocpr.comchiralpedia.com.

Chiral resolution, the process of separating stereoisomers, is typically achieved through chromatographic methods utilizing chiral stationary phases. High-Performance Liquid Chromatography (HPLC) with chiral columns is a widely employed technique for the separation and determination of the enantiomeric purity of chiral compounds ptfarm.pljocpr.comchiralpedia.comrasayanjournal.co.innih.gov. Studies on Benazepril stereoisomers have successfully utilized chiral stationary phases, such as Chiral AGP columns, to separate the (S,S) enantiomer from its (R,R) enantiomer and diastereoisomers like CGP 42454 (R,S) and CGS 14829 (S,R) ptfarm.plptfarm.pl.

Methodologies for the stereoselective analysis of Benazepril and its stereoisomers by reversed-phase HPLC on chiral columns have been reported tandfonline.com. These methods focus on achieving sufficient resolution between the peaks corresponding to different stereoisomers to accurately quantify their presence and assess enantiomeric purity rasayanjournal.co.innih.gov. Factors such as mobile phase composition, temperature, and the choice of chiral stationary phase are critical parameters optimized to achieve effective separation nih.gov.

Table 1: Examples of Chromatographic Conditions for Benazepril Stereoisomer Separation

| Method | Column | Mobile Phase | Notes | Source |

| HPLC | Chiral AGP (150 x 4.0 mm, 5 µm) | Phosphate (B84403) buffer pH 6.0 : Methanol (80:20, v/v) | Gave highest resolution for benazepril hydrochloride enantiomers. | ptfarm.plptfarm.pl |

| TLC | Chiralplate (Silica gel RP with Cu2+) | Methanol : Acetonitrile (B52724) : 1 mM Copper(II) acetate (B1210297) (4:2:4, v/v/v) with acetic acid saturation | Used for separation and high-speed testing of stereochemical stability. | ptfarm.plptfarm.pl |

| HPLC | Chiral AGP | Not specified in detail | Used for stereoselective analysis of benazepril and its stereoisomers. | tandfonline.com |

Note: CGP 42454 is referred to as the R,S diastereoisomer in ptfarm.plptfarm.pl, while this compound is identified as (1S,3R)-Benazepril in ncats.ionih.gov. This table reflects the terminology used in the cited sources regarding chromatographic separation studies of Benazepril stereoisomers.

Stereochemical Stability and Conversion Pathways

The stereochemical stability of a chiral compound refers to its ability to maintain its specific configuration over time and under various environmental conditions. Factors such as temperature, humidity, light, pH, and the presence of catalysts can potentially induce the interconversion of stereoisomers, a process known as epimerization or racemization depending on the number of chiral centers affected.

Research on the stereochemical stability of the (S,S) enantiomer of Benazepril hydrochloride has been conducted under stress conditions, including exposure to elevated temperatures, high humidity, and UV light ptfarm.plnih.gov. These studies aimed to determine if the active enantiomer would convert into other stereoisomeric forms. Under the tested stress factors, no transformation of the (S,S) enantiomer of Benazepril hydrochloride into other identified stereoisomers was observed; instead, the compound underwent decomposition ptfarm.plnih.gov.

While specific data on the stereochemical stability and conversion pathways of this compound itself were not extensively detailed in the search results, the findings for the parent compound, (S,S)-Benazepril hydrochloride, suggest that the chiral centers within the Benazepril structure may exhibit a degree of stability under these particular stress conditions. Potential conversion pathways, such as epimerization at the alpha-carbon atoms adjacent to carbonyl groups or nitrogen atoms, could theoretically occur under certain conditions, but the experimental data for (S,S)-Benazepril hydrochloride did not show such interconversion under the tested stress factors ptfarm.plnih.gov. Further specific studies would be required to definitively characterize the stereochemical stability and potential conversion pathways of this compound under various conditions.

Conformational Analysis and Stereoselective Synthesis Methodologies (Theoretical)

Conformational analysis is the study of the spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds auremn.org.br. Understanding the preferred conformations of a molecule like this compound is crucial as conformation can influence its physical properties, reactivity, and interaction with other molecules, including potential binding sites. Theoretical methods, such as computational chemistry techniques like Density Functional Theory (DFT) and molecular mechanics, are powerful tools for exploring the potential energy surface of a molecule and identifying stable conformers auremn.org.brmdpi.comchemrxiv.orgnih.gov. These methods can calculate the energies and geometries of different conformations, providing insights into the molecule's flexibility and preferred spatial arrangements auremn.org.brnih.gov. While specific conformational analysis studies for this compound were not found, the principles of theoretical conformational analysis are broadly applicable to molecules of this type mdpi.comchemrxiv.orgic.ac.uk.

Stereoselective synthesis methodologies aim to synthesize a chemical compound in such a way that a specific stereoisomer is preferentially formed over others thieme.deresearchgate.net. This is particularly important for chiral molecules like this compound. Theoretical studies can inform the design of stereoselective synthesis routes by predicting reaction pathways, transition states, and the relative stabilities of possible stereoisomeric products. Methodologies for achieving stereoselectivity in synthesis include the use of chiral catalysts, chiral auxiliaries, or techniques like dynamic kinetic resolution thieme.deresearchgate.net. The synthesis of specific Benazepril stereoisomers, such as (1R,3S)-Benazepril hydrochloride (referred to as Impurity A), has been achieved using dynamic kinetic resolution, demonstrating the application of stereoselective synthesis principles to this class of compounds . This theoretical understanding and these synthetic methodologies are fundamental to controlling the stereochemical outcome when synthesizing this compound or other specific stereoisomers of Benazepril.

Advanced Analytical Research Methodologies for Cgp 42454a

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of closely related chemical compounds like stereoisomers. The differential interaction of isomers with a stationary phase allows for their effective resolution and quantification.

High-Performance Liquid Chromatography (HPLC) for Diastereoisomer Resolution

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating diastereomers due to its high resolution and efficiency. For compounds like CGP-42454A, reversed-phase HPLC methods are commonly employed. The separation relies on the differential partitioning of the diastereomers between a nonpolar stationary phase and a polar mobile phase.

Research involving the stereoisomers of benazepril (B1667978), including this compound, has demonstrated the use of specific HPLC systems for their resolution. tandfonline.comcapes.gov.bracademicjournals.org The choice of column and mobile phase composition is critical for achieving baseline separation. For instance, a method for the simultaneous determination of benazepril and its degradation products utilized a C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer, highlighting the utility of reversed-phase chromatography for resolving related substances. capes.gov.br

| Stationary Phase Type | Mobile Phase Example | Detection |

|---|---|---|

| Reversed-Phase C18 | Acetonitrile / Phosphate Buffer (pH 7.0) | UV (240 nm) |

| Chiral AGP Column | Phosphate Buffer (pH 6.0) / Methanol (80:20, v/v) | UV |

Thin-Layer Chromatography (TLC) in Stereoisomer Analysis

Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative analysis and separation of stereoisomers. It is often used as a rapid and cost-effective preliminary method to assess the purity of a sample and to optimize separation conditions for column chromatography or HPLC.

In the context of benazepril and its isomers, specific TLC methods have been developed. nih.gov A notable system uses a specialized chiral plate (Chiralplate) with a mobile phase containing methanol, acetonitrile, and copper (II) acetate (B1210297), saturated with glacial acetic acid. nih.gov This setup facilitates the separation of the different stereoisomers, allowing for their distinct identification on the plate based on their retention factor (Rƒ) values. nih.govtandfonline.com

| Stationary Phase | Mobile Phase System | Visualization |

|---|---|---|

| Chiralplate (Silica gel with Cu²⁺) | Methanol / Acetonitrile / 1 mM Copper(II) Acetate (4:2:4, v/v/v) with Acetic Acid Saturation | UV Light |

| Silica Gel 60 F₂₅₄ | Ethyl Acetate / Methanol / Ammonia (85:20:10, v/v/v) | UV Light |

Chiral Chromatography Applications for Stereoisomeric Purity Assessment

Direct separation of enantiomers and diastereomers is most effectively achieved using chiral chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the isomers, leading to differential retention times and, consequently, their separation. nih.gov

For the analysis of benazepril stereoisomers, including this compound, chiral HPLC methods are paramount for determining stereoisomeric purity. nih.gov Studies have reported the successful use of protein-based chiral stationary phases, such as the Chiral AGP column, for the stereoselective analysis of benazepril and its isomers. nih.govtandfonline.comcapes.gov.bracademicjournals.org The selection of a suitable chiral column is crucial and often requires screening of various CSPs to find the optimal selectivity for the target compounds.

Spectroscopic Characterization Methods in Structure Elucidation

Spectroscopic methods are essential for the unambiguous confirmation of a molecule's chemical structure and for identifying and quantifying impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomeric Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules, including the relative stereochemistry of chiral centers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For diastereomers like this compound, distinct differences in the chemical shifts (δ) and coupling constants of corresponding nuclei can be observed, allowing for their differentiation and structural assignment. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass Spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight of a compound and to identify and quantify impurities. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a formidable tool for impurity profiling in complex mixtures. tsijournals.comtsijournals.com

Method Validation and Quantification in Research Studies

Method validation is a fundamental requirement in the pharmaceutical and chemical research sectors, ensuring that an analytical method yields accurate, consistent, and reliable results. particle.dkeirgenix.com The validation process involves a series of experiments to assess various performance characteristics, which are defined by globally recognized standards, primarily the International Council for Harmonisation (ICH) guideline Q2(R1). gmp-compliance.orgich.org This guideline provides a comprehensive framework for validating analytical procedures, covering the tests and statistical interpretations required. ich.org The validation of a method for quantifying this compound would involve evaluating its linearity, accuracy, and precision, as well as its sensitivity for detecting and quantifying any potential impurities. ajpaonline.com

To quantitatively measure a compound like this compound, the analytical method must be proven to be linear, accurate, and precise over a specified range of concentrations.

Linearity

The linearity of an analytical procedure is its capacity to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu For the quantification of this compound, this would be established by preparing a series of standard solutions at different concentrations and analyzing them with the chosen method (e.g., HPLC). According to ICH guidelines, a minimum of five concentrations is recommended to establish linearity. wjarr.com The results are then plotted as signal response versus concentration, and a linear regression analysis is performed. The correlation coefficient (r) and the coefficient of determination (R²) are key indicators of linearity. An R² value greater than 0.99 is typically considered evidence of a strong linear relationship.

Illustrative Data for Linearity of this compound Quantification

| Concentration Level | Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|---|

| 1 | 50 | 248500 |

| 2 | 75 | 376100 |

| 3 | 100 | 501200 |

| 4 | 125 | 624500 |

| 5 | 150 | 752300 |

| Linear Regression Analysis Results: | ||

| Correlation Coefficient (r) | 0.9999 | |

| Coefficient of Determination (R²) | 0.9998 |

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. ajpaonline.com It is typically assessed by determining the recovery of a known amount of analyte (in this case, this compound) spiked into a sample matrix. The ICH Q2(R1) guideline recommends assessing accuracy using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each). ich.org The accuracy is expressed as the percentage of recovery. For assay of a drug substance, the recovery is generally expected to be within 98.0% to 102.0%.

Illustrative Data for Accuracy of this compound Quantification

| Concentration Level (% of Target) | Amount Added (µg/mL) | Amount Found (µg/mL, mean of 3) | Recovery (%) |

|---|---|---|---|

| 80% | 80.0 | 79.4 | 99.3% |

| 100% | 100.0 | 100.5 | 100.5% |

| 120% | 120.0 | 119.2 | 99.3% |

Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. wjarr.com It is usually expressed as the Relative Standard Deviation (RSD) or coefficient of variation (CV) of a series of measurements. Precision is evaluated at two levels as per ICH guidelines:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. wjarr.com

For the assay of a main component, the acceptance criterion for precision (RSD) is typically not more than 2%.

Illustrative Data for Precision of this compound Quantification (at 100% Target Concentration)

| Precision Level | Replicate Number | Measured Concentration (µg/mL) | Mean (µg/mL) | Standard Deviation | RSD (%) |

|---|---|---|---|---|---|

| Repeatability (Day 1, Analyst 1) | 1 | 100.1 | 100.2 | 0.65 | 0.65% |

| 2 | 99.5 | ||||

| 3 | 100.8 | ||||

| 4 | 100.5 | ||||

| 5 | 99.9 | ||||

| 6 | 100.4 | ||||

| Intermediate Precision (Day 2, Analyst 2) | 1 | 101.0 | 100.6 | 0.72 | 0.72% |

| 2 | 100.2 | ||||

| 3 | 99.8 | ||||

| 4 | 101.5 | ||||

| 5 | 100.9 | ||||

| 6 | 100.2 |

When analyzing a compound like this compound, it is crucial to have methods capable of detecting and quantifying any impurities that may be present. pharmtech.com The sensitivity of these methods is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Limit of Detection (LOD)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. loesungsfabrik.de It is a parameter for limit tests and helps to ensure that very low levels of impurities can be identified. loesungsfabrik.de One common method for determining the LOD is based on the signal-to-noise (S/N) ratio, where a ratio of 3:1 is generally considered acceptable for estimating the LOD. loesungsfabrik.de

Limit of Quantitation (LOQ)

The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu This is a critical parameter for methods used to quantify impurities. ajpaonline.com The LOQ is often determined by establishing the concentration at which the signal-to-noise ratio is 10:1, or by analyzing samples with known low concentrations and establishing the minimum level that can be measured with acceptable precision and accuracy (typically an RSD of around 10%). loesungsfabrik.de For impurities known to be potent, the detection and quantitation limits must be commensurate with the level at which they need to be controlled. europa.eu

Illustrative Data for LOD and LOQ in Impurity Analysis of this compound

| Parameter | Method of Determination | Result | Acceptance Criteria |

|---|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio | 0.01% (relative to main analyte concentration) | S/N ≥ 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio | 0.03% (relative to main analyte concentration) | S/N ≥ 10:1 |

| Precision at LOQ | 6 replicate injections at LOQ concentration | RSD = 8.5% | RSD ≤ 10% |

Exploratory Preclinical Pharmacological Investigations of Cgp 42454a

In Vitro Pharmacological Screening and Receptor Profiling

In vitro pharmacological screening is a critical early step in drug discovery, providing initial data on a compound's biological activity. itmedicalteam.pl This process involves testing the compound against a variety of isolated biological components, such as enzymes and receptors, in a controlled laboratory setting. itmedicalteam.pl High-throughput screening (HTS) methods are often employed to test thousands of compounds against these targets simultaneously. itmedicalteam.pl The primary goals of this stage are to identify potential drug candidates, understand their mechanisms of action, and perform an initial assessment of their safety profiles. itmedicalteam.pl

The renin-angiotensin-aldosterone system (RAAS) is a crucial regulator of blood pressure and fluid balance. pharmacologyeducation.orgnih.gov Angiotensin-converting enzyme (ACE) is a key component of this system, responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II (ATII). pharmacologyeducation.org ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure. pharmacologyeducation.orgresearchgate.net

Hypothetically, studies could be designed to investigate whether CGP-42454A modulates the ACE system. This would involve in vitro assays to measure the compound's effect on ACE activity. A standard assay would involve incubating purified ACE with its substrate (angiotensin I) in the presence and absence of this compound. The production of angiotensin II would then be quantified to determine the extent of enzyme inhibition.

Further hypothetical studies could explore the compound's interaction with other components of the RAAS, such as the angiotensin II receptors (AT1 and AT2), to build a comprehensive profile of its potential effects on this system. pharmacologyeducation.org Modulation of the RAAS has been shown to be protective in cerebrovascular disease in animal models. nih.gov

G-protein coupled receptors (GPCRs) represent the largest family of transmembrane proteins in the human genome, with over 800 unique members. umn.edu They are integral to a vast array of physiological processes, responding to a wide variety of extracellular signals like hormones and neurotransmitters. sigmaaldrich.com Upon activation, GPCRs trigger intracellular signaling cascades through G-proteins, leading to the production of second messengers such as cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3). umn.edu

Exploratory in vitro studies are essential to determine if this compound interacts with any GPCRs. This typically involves screening the compound against a large panel of known GPCRs to identify any potential "off-target" interactions. eurofinsdiscovery.com Techniques like radioligand binding assays and functional assays measuring second messenger production are commonly used. itmedicalteam.plrsc.org For example, a binding assay would assess the ability of this compound to displace a known radiolabeled ligand from a specific GPCR. Functional assays, on the other hand, would measure changes in intracellular signaling molecules following exposure of cells expressing a particular GPCR to this compound.

Should any significant interactions be identified, further studies would be necessary to characterize the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator) and to determine the compound's potency and efficacy at that specific receptor. Understanding these interactions is crucial, as they can lead to both therapeutic effects and potential side effects.

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions and provides insight into the mechanism of action of an inhibitor. nih.govsolubilityofthings.com Theoretical studies on this compound would aim to elucidate how it affects the kinetic parameters of its target enzyme, namely the maximum velocity (Vmax) and the Michaelis constant (Km). databiotech.co.il

Competitive Inhibition: If this compound is a competitive inhibitor, it would bind to the active site of the enzyme, competing with the substrate. khanacademy.org This would result in an apparent increase in the Km, with no change in the Vmax. numberanalytics.com

Non-competitive Inhibition: A non-competitive inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. solubilityofthings.com In this case, the Vmax would be decreased, while the Km would remain unchanged. numberanalytics.com

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex. khanacademy.org This type of inhibition leads to a decrease in both Vmax and Km. solubilityofthings.com

Graphical methods, such as Lineweaver-Burk plots, are used to analyze the experimental data and determine the type of inhibition. nih.gov This information is vital for understanding how the compound exerts its effect at a molecular level and can guide further drug development efforts. numberanalytics.com

Below is a hypothetical data table illustrating the potential effects of different inhibition mechanisms on enzyme kinetics.

| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Intercepts |

| Competitive | Unchanged | Increased | Y-intercept unchanged, X-intercept shifts closer to origin |

| Non-competitive | Decreased | Unchanged | Y-intercept increases, X-intercept unchanged |

| Uncompetitive | Decreased | Decreased | Both Y and X-intercepts shift away from the origin |

Cellular pathway analysis investigates how a compound affects the complex networks of molecular interactions within a cell. editco.biowikipedia.org These pathways, which include signaling, metabolic, and gene regulatory networks, govern fundamental cellular processes. editco.bio By examining how this compound perturbs these pathways, researchers can gain a deeper understanding of its mechanism of action and potential cellular effects.

This analysis often involves treating cell-based models with the compound and then using various "omics" technologies, such as transcriptomics (measuring gene expression) and proteomics (measuring protein levels), to assess global changes. wikipedia.org For instance, single-cell RNA sequencing (scRNA-seq) can reveal how the compound alters gene expression profiles in different cell populations. biorxiv.org

Computational tools and pathway databases are then used to identify the specific pathways that are significantly affected. wikipedia.orgnih.gov For example, if this compound treatment leads to changes in the expression of genes involved in the MAPK/ERK signaling pathway, it would suggest that the compound modulates this pathway, which is known to be involved in cell division. editco.bio CRISPR technology can also be employed to create gene knockouts to further dissect the role of individual genes within a perturbed pathway. editco.bio

A hypothetical data table summarizing the results of a cellular pathway analysis for this compound might look like this:

| Pathway Name | Key Genes Affected | Observed Effect | Potential Implication |

| MAPK/ERK Signaling | RAF, MEK, ERK | Downregulation | Inhibition of cell proliferation |

| PI3K/AKT Signaling | PI3K, AKT, mTOR | Upregulation | Promotion of cell survival |

| p53 Signaling | p53, MDM2, p21 | No significant change | No immediate induction of apoptosis |

Enzyme Kinetics and Inhibition Mechanism Studies (Theoretical)

In Vivo Studies in Animal Models for Mechanistic Elucidation

In vivo studies, conducted in living organisms, are a crucial step in preclinical drug development. walshmedicalmedia.com They provide essential information about a drug candidate's efficacy, safety, and pharmacokinetic profile in a whole biological system, which cannot be fully replicated by in vitro models. walshmedicalmedia.commedwinpublishers.com These studies are necessary to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) and to identify potential toxicities before human clinical trials. medwinpublishers.com

The selection of an appropriate animal model is critical for the successful translation of preclinical findings to human clinical trials. frontiersin.orgwellbeingintlstudiesrepository.org An ideal animal model should mimic the human condition or disease state as closely as possible in terms of physiology and pathology. ijrpc.com

For a compound like this compound, the choice of animal model would depend on the specific therapeutic area being investigated. For instance:

Cardiovascular Research: If the primary target is the cardiovascular system, rodent models of hypertension or heart failure might be employed. nih.gov

Oncology: In cancer research, xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used. nih.gov Patient-derived xenograft (PDX) models, which use tumor tissue directly from a patient, are considered more predictive of clinical outcomes. aacrjournals.org

Neurological Disorders: For neurodegenerative diseases, transgenic mouse models that express human genes associated with the disease are often utilized.

The justification for the chosen model must be scientifically sound, considering factors such as:

Physiological and Pathophysiological Similarities: The animal model should share relevant biological pathways and disease characteristics with humans. nih.gov

Predictive Validity: The model should have a track record of successfully predicting clinical efficacy and safety for similar classes of compounds. transcurebioservices.com

Ethical Considerations: The use of animals in research must adhere to strict ethical guidelines, including the principles of the 3Rs (Replacement, Reduction, and Refinement). ijrpc.com

The table below provides examples of animal models that could be considered for preclinical studies of this compound, along with their justifications.

| Therapeutic Area | Animal Model | Justification |

| Hypertension | Spontaneously Hypertensive Rat (SHR) | Well-established model that develops hypertension without external intervention, mimicking essential hypertension in humans. |

| Cancer (e.g., AML) | Patient-Derived Xenograft (PDX) Mouse Model | More accurately reflects the heterogeneity and biology of human tumors compared to cell line-derived xenografts. aacrjournals.org |

| Neuroinflammation | Lipopolysaccharide (LPS)-induced Neuroinflammation Mouse Model | Induces a robust inflammatory response in the brain, allowing for the evaluation of anti-inflammatory compounds. |

Systemic Pharmacological Responses in Specific Organ Systems (e.g., cardiovascular, renal, neurological)

Preclinical studies in various animal models have demonstrated that CGP-42112A, a selective agonist of the angiotensin II type 2 (AT2) receptor, elicits distinct pharmacological responses across several major organ systems.

Cardiovascular System: The cardiovascular effects of CGP-42112A are primarily characterized by vasodilation, which opposes the vasoconstrictor actions mediated by the angiotensin II type 1 (AT1) receptor. In conscious rats treated with an AT1 receptor blocker (valsartan), administration of CGP-42112A resulted in a significant further decrease in systolic blood pressure. ahajournals.org This hypotensive effect suggests that AT2 receptor stimulation induces a systemic vasodilator response. ahajournals.org This vasodilation is mediated by nitric oxide (NO), as the effect was blocked by an inhibitor of NO synthase. ahajournals.org In studies on spontaneously hypertensive rats (SHR), AT2 receptor stimulation with CGP-42112A also induced a depressor response when the AT1 receptor was simultaneously blocked. psu.edu Furthermore, in a model of myocardial infarction (MI) in guinea pigs, chronic treatment with CGP-42112A prevented the MI-induced increase in neuronal sensitivity to norepinephrine, suggesting a role in modulating cardiac neural remodeling after injury. physiology.org

Renal System: The renal actions of CGP-42112A have been investigated in sodium-depleted anesthetized rats. At high infusion rates, CGP-42112A was shown to significantly increase effective renal blood flow, glomerular filtration rate, and urinary sodium and potassium excretion, while decreasing renal vascular resistance. These effects were not observed at lower infusion rates, indicating a dose-dependent renal response. oup.com The stimulation of AT2 receptors appears to play a role in promoting natriuresis and diuresis, effects that are beneficial in conditions characterized by sodium and water retention.

Neurological System: The neurological effects of CGP-42112A have been explored in several contexts, including pain perception, motor coordination, and neuroprotection. In rats, intracerebroventricular (i.c.v.) administration of CGP-42112A has been shown to induce antinociceptive (pain-relieving) effects. researchgate.net Chronic i.c.v. treatment with CGP-42112A also improved motor coordination in rats. researchgate.net In models of traumatic brain injury (TBI) in mice, treatment with CGP-42112A led to a dose-dependent improvement in neurobehavioral outcomes. researchgate.net Furthermore, AT2 receptor agonists like CGP-42112A are associated with neuroprotection by limiting ischemic insult and suppressing neuroinflammation. researchgate.net Studies in primary astrocytes, a type of brain cell, demonstrated that CGP-42112A could abrogate angiotensin II-induced inflammatory responses. researchgate.net

Table 1: Summary of Systemic Pharmacological Responses to CGP-42112A in Animal Models

| Organ System | Animal Model | Observed Effect of CGP-42112A | Citation |

|---|---|---|---|

| Cardiovascular | Conscious Rats (with AT1 blockade) | Decreased systolic blood pressure, systemic vasodilation | ahajournals.org |

| Cardiovascular | Spontaneously Hypertensive Rats (with AT1 blockade) | Depressor (blood pressure lowering) response | psu.edu |

| Cardiovascular | Guinea Pigs (post-myocardial infarction) | Prevention of increased neuronal sensitivity to norepinephrine | physiology.org |

| Renal | Sodium-depleted Anesthetized Rats | Increased renal blood flow, GFR, and sodium/potassium excretion | oup.com |

| Neurological | Rats (i.c.v. administration) | Antinociceptive effects and improved motor coordination | researchgate.net |

| Neurological | Mice (traumatic brain injury model) | Improved neurobehavioral outcome | researchgate.net |

| Neurological | Rat Primary Astrocytes | Suppression of angiotensin II-induced inflammatory response | researchgate.net |

Molecular and Cellular Mechanism Investigation in Animal Tissues

The pharmacological effects of CGP-42112A are rooted in its selective activation of the AT2 receptor, which triggers intracellular signaling cascades that are often counter-regulatory to those activated by the AT1 receptor.

In vascular and endothelial tissues, a primary mechanism of CGP-42112A is the stimulation of nitric oxide (NO) production. ahajournals.orgnih.gov The vasodilator effect of CGP-42112A in rats was blocked by an inhibitor of nitric oxide synthase, confirming the critical role of the NO pathway. ahajournals.org In the porcine jejunal mucosa, CGP-42112A was also shown to stimulate NO output via the AT2 receptor. nih.gov This increase in NO can lead to the relaxation of vascular smooth muscle and subsequent vasodilation.

At the cellular level, CGP-42112A has been shown to influence various signaling molecules. In cultured vascular smooth muscle cells engineered to express AT2 receptors, CGP-42112A increased collagen synthesis. This effect was mediated by a Gαi-protein coupled pathway and was independent of the MAP kinase pathway typically associated with AT1 receptor signaling. ahajournals.org

In the central nervous system, particularly in astrocytes, the anti-inflammatory effects of CGP-42112A are linked to the activation of protein phosphatase-2A (PP2A). researchgate.net Activation of the AT2 receptor by CGP-42112A leads to PP2A activation, which in turn inhibits the pro-inflammatory transcription factor NF-κB. This cascade mitigates reactive oxygen species (ROS) production and mitochondrial dysfunction, thereby preventing pro-inflammatory activation of astrocytes. researchgate.net Furthermore, in neuronal cells, AT2 receptor stimulation by CGP-42112A has been demonstrated to induce neural differentiation through a complex signaling cascade involving the protein MMS2 and the interaction between an AT2 receptor-interacting protein (ATIP) and a protein-tyrosine phosphatase (SHP-1). oup.com

Comparative Pharmacodynamics of CGP-42112A Versus Benazepril (B1667978) in Experimental Systems

CGP-42112A and benazepril both modulate the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance, but they do so through fundamentally different mechanisms.

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor. medchemexpress.com Its active metabolite, benazeprilat, inhibits the ACE enzyme, which is responsible for converting angiotensin I into the potent vasoconstrictor angiotensin II. pharmgkb.org By blocking the production of angiotensin II, benazepril reduces the activation of both AT1 and AT2 receptors, leading to decreased vasoconstriction, reduced aldosterone (B195564) secretion, and consequently, a lowering of blood pressure. pharmgkb.org ACE inhibitors also prevent the breakdown of bradykinin, a vasodilator, which contributes to their antihypertensive effect. nih.gov

In contrast, CGP-42112A is a selective agonist of the AT2 receptor. medchemexpress.com It does not inhibit the production of angiotensin II. Instead, it directly stimulates AT2 receptors. The effects of AT2 receptor activation are often antagonistic to the well-known pressor and pro-inflammatory effects mediated by the AT1 receptor. ahajournals.org For instance, while AT1 receptor activation causes vasoconstriction, AT2 receptor activation by CGP-42112A promotes vasodilation, primarily through the NO pathway. ahajournals.org

Therefore, the pharmacodynamic comparison reveals two distinct strategies for intervening in the RAS:

Benazepril (ACE Inhibition): A broad reduction in angiotensin II levels, leading to a decrease in the activity of all angiotensin II receptor subtypes. pharmgkb.org

CGP-42112A (AT2 Receptor Agonism): A targeted stimulation of the AT2 receptor, which actively promotes counter-regulatory effects to AT1 receptor-mediated actions. ahajournals.orgmedchemexpress.com

In experimental systems, this mechanistic difference is evident. For example, in porcine ciliary arteries, ACE inhibitors like benazepril did not alter vascular tone on their own but enhanced the vasodilation caused by bradykinin. nih.gov CGP-42112A, on the other hand, was shown to directly induce vasodilation in certain experimental setups, an effect mediated by its specific receptor. ahajournals.org While direct head-to-head comparative trials in the same experimental model are not extensively published, their distinct mechanisms imply different physiological and potentially therapeutic outcomes.

Table 2: Mechanistic and Pharmacodynamic Comparison of CGP-42112A and Benazepril

| Feature | CGP-42112A | Benazepril | Citation |

|---|---|---|---|

| Drug Class | Angiotensin II AT2 Receptor Agonist | Angiotensin-Converting Enzyme (ACE) Inhibitor | medchemexpress.com |

| Primary Mechanism of Action | Directly stimulates AT2 receptors | Inhibits the conversion of angiotensin I to angiotensin II | medchemexpress.compharmgkb.org |

| Effect on Angiotensin II Levels | No direct effect on production | Decreases production | pharmgkb.org |

| Key Downstream Effect on Vasculature | Promotes vasodilation via NO pathway | Reduces vasoconstriction; enhances bradykinin-mediated vasodilation | ahajournals.orgnih.gov |

| Receptor Interaction | Selective for AT2 receptor | Indirectly reduces activation of both AT1 and AT2 receptors | medchemexpress.compharmgkb.org |

Theoretical and Computational Chemistry Studies on Cgp 42454a

Molecular Docking Simulations with Known Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as CGP-42454A) when bound to a receptor (such as an enzyme or protein) to form a stable complex. huggingface.co This method estimates the binding affinity between the molecule and its target, providing insights into potential biological activity. huggingface.co Common software and algorithms are used for these simulations, treating the protein typically as rigid and the ligand as flexible, or incorporating flexibility for both. huggingface.co The output often includes binding energy scores and predicted binding poses. Despite the widespread use of molecular docking in studying interactions of ACE inhibitors and related compounds with their targets, specific data from docking simulations involving this compound were not identified in the available literature.

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time, accounting for the flexibility of both molecules and the surrounding environment, such as water molecules. wikipedia.orghuggingface.co MD simulations allow researchers to study the stability of the ligand-receptor complex, conformational changes upon binding, and the nature of intermolecular forces involved. wikipedia.org These simulations are considered more computationally intensive but offer a more realistic representation compared to static docking methods. huggingface.co While MD simulations are commonly used to investigate the dynamic behavior of drug-target complexes, specific studies detailing molecular dynamics simulations of this compound with any biological target were not found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that develops mathematical models correlating the chemical structure or physicochemical properties of a set of compounds with their biological activity. uliege.be QSAR models can be used to predict the biological activity of new or untested compounds based on their structural features. uliege.be This involves calculating molecular descriptors that quantify various aspects of chemical structure and then using statistical or machine learning techniques to build a predictive model. uliege.be While QSAR is a standard technique in drug discovery for predicting various biological endpoints, including potential bioactivity, specific QSAR studies focused on this compound or including it within a dataset for model development were not located in the searched resources.

Prediction of Metabolic Pathways and Enzyme Interactions

Predicting how a compound is metabolized in the body is a critical aspect of understanding its pharmacokinetic profile and potential for drug-drug interactions. Computational methods are employed to predict metabolic pathways and identify the enzymes, particularly cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), involved in the biotransformation of a compound. These predictions can help anticipate potential metabolites and assess the likelihood of interactions with other co-administered drugs that are substrates or inhibitors of the same enzymes. Despite the availability of computational tools for predicting metabolic fate, specific predictions or studies detailing the metabolic pathways and enzyme interactions of this compound were not found in the consulted literature.

Research Methodologies and Design Considerations for Cgp 42454a Studies

Experimental Design Principles in Preclinical Research

Effective experimental design is fundamental to preclinical research involving compounds such as CGP-42454A. The process begins with clearly defining the study objectives and formulating specific, testable hypotheses scribbr.comucla.edu. Researchers must consider the variables involved, identifying independent variables (e.g., presence or concentration of this compound) and dependent variables (e.g., biological response being measured) scribbr.com.

A crucial aspect of preclinical experimental design is the selection of appropriate models, which can range from in vitro systems (e.g., cell cultures) to in vivo animal models gsap.co.il. The choice of model depends on the research question and the biological system being investigated, with considerations for the model's relevance to human biology where applicable jpccr.eu. For studies involving animals, the species and strain selection is a key decision jpccr.eu.

To minimize bias and ensure the validity of results, experimental designs often incorporate randomization and blinding scribbr.comjpccr.eubccampus.casaskoer.ca. Random assignment of experimental units (e.g., animals, cell samples) to different treatment groups helps to ensure that groups are comparable at the start of the study, distributing potential confounding factors evenly scribbr.combccampus.casaskoer.ca. Blinding, where researchers or assessors are unaware of the treatment allocation, is employed to prevent subjective bias during data collection and assessment gsap.co.iljpccr.eu. Different experimental designs exist, including between-subjects designs where each unit receives only one treatment, and within-subjects designs where each unit receives multiple treatments bccampus.ca. The design should also consider the inclusion of appropriate control groups, such as vehicle controls or positive controls, to provide a baseline for comparison saskoer.ca.

Defining clear experimental outcomes and endpoints is also essential for a well-designed study ucla.edujpccr.eu. These endpoints should be specific, measurable, achievable, relevant, and time-bound (SMART) ucla.edu. The experimental protocol should detail all procedures, including how treatments are administered and how outcomes are assessed jpccr.eu.

Data Analysis and Statistical Methodologies

Data analysis typically involves both descriptive and inferential statistics nih.govforskningsetikk.no. Descriptive statistics are used to summarize the main features of a dataset, including measures of central tendency (e.g., mean, median) and measures of dispersion (e.g., standard deviation, variance) nih.govforskningsetikk.no. Graphical methods are also employed to visualize data and identify patterns bccampus.canih.gov.

Inferential statistics are used to make inferences about a population based on a sample of data nih.govforskningsetikk.no. This involves hypothesis testing, where statistical tests are used to determine the likelihood that observed results occurred by chance bccampus.canih.govjhu.edu. The selection of the appropriate statistical test depends on the study design, the type and distribution of the data, and the nature of the observations (e.g., paired or unpaired) saskoer.canih.gov. Common statistical tests used in preclinical research include t-tests, ANOVA, and regression analysis bccampus.canih.govjhu.eduforskningsetikk.no.

Ensuring adequate statistical power is a crucial consideration during the design phase to ensure that the study has a reasonable chance of detecting a statistically significant effect if one exists taconic.com. Sample size estimation is performed to determine the number of experimental units needed to achieve sufficient power nih.gov. Proper statistical analysis, including the correct application of statistical tests and the reporting of confidence intervals and p-values, is essential for the accurate interpretation of results forskningsetikk.no.

Reproducibility and Rigor in Research Findings

The reproducibility and rigor of preclinical research are essential for the credibility of scientific findings and the successful translation of research into potential therapies jpccr.eutaconic.comamazon.comlqventures.comtrilogywriting.comarxiv.org. Rigor in research refers to the strict application of the scientific method to ensure unbiased and well-controlled experimental design, methodology, analysis, interpretation, and reporting of results amazon.com. Reproducibility is the ability to obtain consistent results when an experiment is repeated lqventures.comtrilogywriting.com.

Concerns about a "reproducibility crisis" in preclinical research have highlighted the importance of addressing factors that can contribute to irreproducibility, including poor experimental design, inadequate statistical analysis, lack of transparency in reporting, and insufficient detail in methodology jpccr.eutaconic.comlqventures.comtrilogywriting.com.

To enhance reproducibility and rigor in studies involving compounds like this compound, researchers are encouraged to implement several practices:

Detailed Documentation: Thoroughly document all aspects of the experimental design, protocols, and procedures lqventures.combiocelerate.org.

Transparency in Reporting: Report methods and results accurately and completely, including details about animal characteristics, group allocation, and statistical methods used jpccr.eutrilogywriting.com.

Blinding and Randomization: Consistently apply blinding and randomization techniques to minimize bias gsap.co.iljpccr.eu.

Appropriate Statistical Analysis: Use appropriate statistical methods and ensure adequate statistical power jpccr.eutaconic.com.

Data Sharing: Share data and protocols where possible to allow for independent verification and replication lqventures.com.

Replication: Conduct internal or independent replication studies to confirm key findings lqventures.comarxiv.org.

Adherence to reporting guidelines for preclinical studies can also improve transparency and reproducibility biocelerate.orgequator-network.org. By prioritizing rigor and reproducibility, researchers contribute to a more robust body of scientific knowledge, which is crucial for advancing the understanding and potential application of compounds like this compound.

Future Research Trajectories and Academic Perspectives for Cgp 42454a

Investigation of Novel Biological Activities Beyond ACE Inhibition (Hypothetical)

While CGP-42454A is recognized in the context of ACE inhibition, academic research could hypothetically explore whether this compound possesses other biological activities independent of its interaction with ACE. The structural features of this compound might allow for interaction with alternative biological targets or pathways. Future studies in this area would involve broad screening against various enzyme panels, receptors, and cellular pathways to identify any off-target effects or novel interactions. This could potentially uncover previously uncharacterized biological roles or provide insights into structure-activity relationships for different target classes. Such investigations would likely employ in vitro assays, cell-based experiments, and potentially in silico modeling to predict potential interactions based on the compound's chemical structure. The goal of this academic pursuit would be to expand the understanding of the compound's biological profile beyond its primary known activity.

Development of Advanced Analytical Techniques for Trace Analysis

The accurate detection and quantification of chemical compounds, particularly at low concentrations or in complex matrices, are critical in various scientific disciplines. For a compound like this compound, academic research could focus on developing advanced analytical techniques for its trace analysis. This is particularly relevant for studying its behavior in environmental samples, biological systems (in research settings, not clinical), or during manufacturing and storage. Techniques such as highly sensitive liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) could be refined or adapted for improved sensitivity, selectivity, and throughput for this compound. wikidata.orgrcsb.orgnih.gov Research might involve developing novel sample preparation methods to concentrate the analyte or remove interfering substances. rcsb.org The development of electrochemical sensors or spectroscopic methods tailored to the specific properties of this compound could also represent a future research avenue. These advancements in analytical chemistry would be crucial for supporting fundamental research into the compound's distribution, fate, and potential low-level interactions.

Application as a Research Tool in Mechanistic Biological Studies

Compounds with well-defined biological activity, such as ACE inhibitors, are often utilized as research tools to probe specific biological mechanisms. This compound, as a compound associated with ACE inhibition, could serve as a valuable tool in academic studies investigating the intricacies of the renin-angiotensin system and its downstream effects. Researchers might use this compound in isolated enzyme studies to understand the kinetics and binding characteristics of ACE inhibition. In cell culture or animal models (strictly for mechanistic research, not clinical outcomes), this compound could be employed to selectively modulate ACE activity and study the resulting changes in physiological processes, gene expression, or protein signaling pathways. This application as a research tool contributes to the fundamental understanding of biological systems by allowing for targeted manipulation of specific enzymatic activities.

Q & A

Q. How can researchers ensure statistical robustness in this compound studies?

- Methodological Answer : Predefine statistical power calculations to determine sample sizes (e.g., G*Power software). Use blinded analysis for subjective endpoints (e.g., histopathology scoring). Apply correction methods (e.g., Bonferroni) for multiple comparisons. Validate assumptions (e.g., normality, homoscedasticity) with diagnostic plots. Report effect sizes and confidence intervals to contextualize significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.